5-Oxo-1-[3-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid
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Overview
Description
5-Oxo-1-[3-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C12H10F3NO4 and a molecular weight of 289.21 g/mol This compound features a pyrrolidine ring substituted with a trifluoromethoxyphenyl group and a carboxylic acid group
Scientific Research Applications
5-Oxo-1-[3-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Pyrrolidine Compounds
Pyrrolidine is a five-membered ring with one nitrogen atom. Compounds containing a pyrrolidine ring are known to have diverse biological activities and are used widely in medicinal chemistry . The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .
Trifluoromethoxy Group
The trifluoromethoxy group in the phenyl ring of the compound could potentially influence its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion. Trifluoromethyl groups are often used in drug design to improve metabolic stability, increase lipophilicity, and enhance protein binding .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-1-[3-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoromethoxyphenyl Group: This step involves the introduction of the trifluoromethoxyphenyl group onto the pyrrolidine ring. This can be achieved through nucleophilic substitution reactions using trifluoromethoxybenzene derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Oxo-1-[3-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Comparison with Similar Compounds
Similar Compounds
5-Oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid: This compound is similar but has a trifluoromethyl group instead of a trifluoromethoxy group.
5-Oxo-1-[3-(fluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid: This compound has a fluoromethoxy group instead of a trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in 5-Oxo-1-[3-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid imparts unique chemical properties, such as increased lipophilicity and metabolic stability, compared to similar compounds
Properties
IUPAC Name |
5-oxo-1-[3-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO4/c13-12(14,15)20-9-3-1-2-8(5-9)16-6-7(11(18)19)4-10(16)17/h1-3,5,7H,4,6H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFVHSBVRFORJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)OC(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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